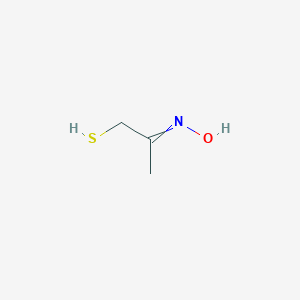

Mercaptoacetone oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Afuresertib hydrochloride is a reversible, ATP-competitive, oral, low-nanomolar, pan-AKT kinase inhibitor. It has shown promising results in delaying the growth of various human tumor xenografts in a dose-dependent manner. Afuresertib hydrochloride potently inhibits cell proliferation of various cell lines derived from hematologic malignancies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The final product is obtained by purifying the compound through crystallization .

Industrial Production Methods

Industrial production of afuresertib hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistency and quality of the final product .

Analyse Chemischer Reaktionen

General Reactivity of Oximes

Oximes (-C=N-OH) exhibit characteristic reactivity patterns documented in organic chemistry:

For mercaptoacetone oxime (structurally: (CH₃)₂C=N-OH with a -SH group), the presence of both oxime and thiol (-SH) functionalities introduces additional complexity:

-

Thiol participation : The -SH group may engage in disulfide bond formation, metal coordination, or nucleophilic substitution.

-

Steric/Electronic effects : The methyl and thiol substituents could influence reaction pathways compared to simpler oximes.

Beckmann Rearrangement

If subjected to Beckmann rearrangement conditions (e.g., H₂SO₄), the oxime group would rearrange to form a thioamide derivative:

CH C N OHH+ CH N C S CH

Thiol-Oxime Interactions

The proximity of -SH and oxime groups could lead to intramolecular hydrogen bonding or tautomerization:

CH C N OH↔ CH C N O H⋯S H

Such interactions might stabilize specific conformers or alter redox properties.

Oxidative Pathways

Exposure to oxidizing agents (e.g., H₂O₂) could result in:

-

Disulfide formation : 2 R-SH → R-S-S-R

-

Oxime oxidation : Conversion to nitroso or nitro groups.

Research Gaps and Limitations

-

Experimental Data : No peer-reviewed studies directly investigate this compound’s reactions.

-

Computational Predictions : Frontier molecular orbital (FMO) analysis, as in , could model reaction feasibility but remains unexplored.

-

Synthetic Applications : Potential uses in coordination chemistry (via -SH) or as a ligand remain speculative.

Recommendations for Further Study

-

Spectroscopic Analysis : IR/NMR to monitor reaction kinetics under acidic/alkaline conditions.

-

DFT Calculations : To predict transition states for rearrangement or oxidation pathways.

-

Collaborative Studies : Partnering with industrial labs to explore catalytic applications.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Oxime Chemistry and Derivatives

Mercaptoacetone oxime is utilized in the synthesis of oxime derivatives, which play crucial roles in organic chemistry. These derivatives can be transformed into various functional groups, making them valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, oximes can undergo rearrangements to form amides or can be reduced to amines, thus serving as versatile building blocks in synthetic pathways .

Oxime Carbamates

The conversion of this compound into oxime carbamates is another significant application. This transformation is advantageous due to the stability and mild reaction conditions required. The resulting oxime carbamates exhibit pharmacological activities, including central nervous system effects, making them promising candidates for drug development .

Polymer Science

Oxime Click Chemistry

this compound plays a pivotal role in click chemistry, particularly in the formation of covalent adaptable networks (CANs). The dynamic nature of oxime bonds allows for the reprocessing of polymeric materials under mild conditions without compromising structural integrity. This property is particularly useful for creating hydrogels and other materials that require tunable mechanical properties .

Functionalization of Polymers

The ability to functionalize polymers post-synthesis using this compound enhances their properties for specific applications. For example, oxime ligations have been employed to attach bioactive molecules to polymer chains, improving drug delivery systems and biocompatibility. Research has demonstrated successful conjugation of small molecules with polymers using oxime click reactions .

Detection Technologies

Surface-Enhanced Raman Spectroscopy (SERS)

this compound has been investigated as a capture molecule for detecting nerve agents through surface-enhanced Raman spectroscopy (SERS). The unique spectral changes observed upon interaction with nerve agents allow for sensitive detection methods that are crucial for security and defense applications. This approach highlights the compound's potential in developing advanced sensing technologies .

Case Studies

Wirkmechanismus

Afuresertib hydrochloride exerts its effects by inhibiting the activity of AKT, a key protein kinase involved in the PI3K/AKT signaling pathway. This pathway is crucial for cell proliferation, survival, and apoptosis. By inhibiting AKT, afuresertib hydrochloride disrupts these cellular processes, leading to reduced tumor growth and increased cell death .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

GSK2110183: Ein weiterer Pan-AKT-Inhibitor mit ähnlichen Eigenschaften wie Afuresertib-Hydrochlorid.

MK-2206: Ein selektiver AKT-Inhibitor, der in der Krebsforschung verwendet wird.

Perifosine: Ein Alkylphospholipid, das die AKT-Signalübertragung hemmt.

Einzigartigkeit

Afuresertib-Hydrochlorid ist einzigartig aufgrund seiner reversiblen, ATP-kompetitiven Hemmung von AKT, die eine präzise Kontrolle über seine Aktivität ermöglicht. Darüber hinaus macht sein günstiges Sicherheitsprofil und seine klinische Wirksamkeit bei mehreren Tumortypen es zu einem vielversprechenden Kandidaten für die Weiterentwicklung .

Eigenschaften

CAS-Nummer |

175137-00-5 |

|---|---|

Molekularformel |

C3H7NOS |

Molekulargewicht |

105.16 g/mol |

IUPAC-Name |

N-(1-sulfanylpropan-2-ylidene)hydroxylamine |

InChI |

InChI=1S/C3H7NOS/c1-3(2-6)4-5/h5-6H,2H2,1H3 |

InChI-Schlüssel |

RYOVLPIUSNOGAK-UHFFFAOYSA-N |

SMILES |

CC(=NO)CS |

Kanonische SMILES |

CC(=NO)CS |

Synonyme |

Mercaptoacetone oxime |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.